2-Methoxy-1-(4-nitrophenyl)ethanone
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Overview
Description
2-Methoxy-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4. It is a derivative of ethanone, featuring a methoxy group and a nitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-(4-nitrophenyl)acetic acid.
Reduction: Formation of 2-methoxy-1-(4-aminophenyl)ethanone.
Substitution: Formation of halogenated derivatives such as 2-methoxy-1-(4-bromophenyl)ethanone.
Scientific Research Applications
2-Methoxy-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-(4-aminophenyl)ethanone: Similar structure but with an amine group instead of a nitro group.
2-Methoxy-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of a nitro group.
2-Methoxy-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methoxy-1-(4-nitrophenyl)ethanone is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties.
Properties
CAS No. |
7714-12-7 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-methoxy-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-14-6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
NBQWEHBTMYDAID-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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